![molecular formula C8H18ClNO B13456221 rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)
rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of an ethyl group at the 6th position of the piperidine ring and a methanol group attached to the 2nd position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Methanol Group Introduction: The methanol group is introduced at the 2nd position through a nucleophilic substitution reaction using methanol or its derivatives.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Crystallization: Purification of the final product is achieved through crystallization techniques to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride
- rac-methyl (2R,6R)-6-methylpiperidine-2-carboxylate hydrochloride
Uniqueness
rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride is unique due to the presence of the ethyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
[(2R,6R)-6-ethylpiperidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-7-4-3-5-8(6-10)9-7;/h7-10H,2-6H2,1H3;1H/t7-,8-;/m1./s1 |
InChI Key |
AAPPHLFRCOBNOK-SCLLHFNJSA-N |
Isomeric SMILES |
CC[C@@H]1CCC[C@@H](N1)CO.Cl |
Canonical SMILES |
CCC1CCCC(N1)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




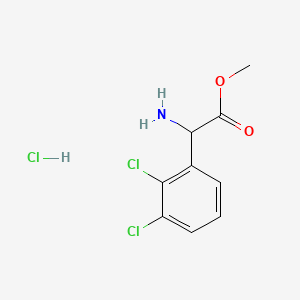
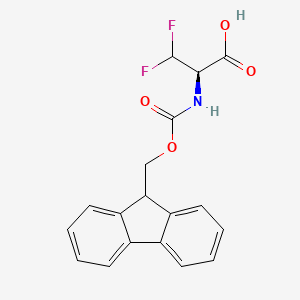

![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
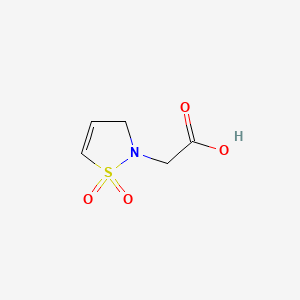
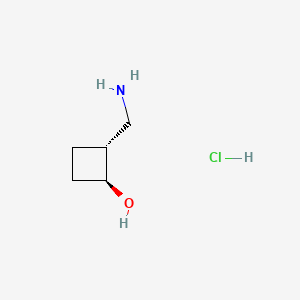
![rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)
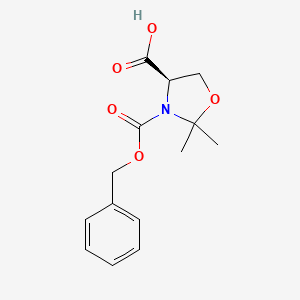
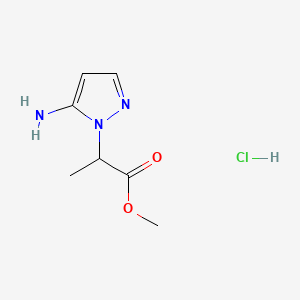
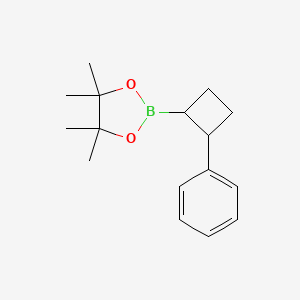
![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)

